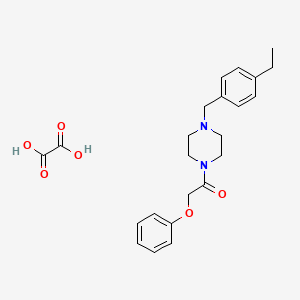
1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
科学的研究の応用
1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate is in the field of medicinal chemistry. 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
In addition to its medicinal properties, 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate has also been studied for its potential applications in neuroscience and pharmacology. 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate has been shown to modulate the activity of certain neurotransmitter receptors, including serotonin and dopamine receptors. This modulation of neurotransmitter activity may have potential applications in the treatment of neurological disorders such as depression and anxiety.
作用機序
The mechanism of action of 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of neurotransmitter receptor activity. 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate has been shown to bind to certain serotonin and dopamine receptors, leading to the modulation of their activity. This modulation of neurotransmitter activity may be responsible for the anti-inflammatory, analgesic, and anxiolytic effects of 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate.
Biochemical and Physiological Effects:
1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate has also been shown to have analgesic effects, reducing pain sensitivity in animal models.
実験室実験の利点と制限
1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate has several advantages for use in lab experiments. It is easy to synthesize and has been shown to have potent anti-inflammatory and analgesic properties. However, there are also some limitations to the use of 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate in lab experiments. 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate has not been extensively studied in humans, and its safety profile is not fully understood. Additionally, 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate may have potential side effects that need to be investigated further.
将来の方向性
There are several future directions for research on 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate. One potential direction is to investigate the potential therapeutic applications of 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate in the treatment of pain and inflammation-related disorders. Another potential direction is to investigate the modulation of neurotransmitter receptor activity by 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate and its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to investigate the safety profile and potential side effects of 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate in humans.
合成法
1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-(4-ethylbenzyl)piperazine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to obtain the oxalate salt of 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate. This synthesis method has been optimized to produce high yields of pure 1-(4-ethylbenzyl)-4-(phenoxyacetyl)piperazine oxalate.
特性
IUPAC Name |
1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.C2H2O4/c1-2-18-8-10-19(11-9-18)16-22-12-14-23(15-13-22)21(24)17-25-20-6-4-3-5-7-20;3-1(4)2(5)6/h3-11H,2,12-17H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKXZGMJZKZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-pyridinyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5054274.png)
![N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5054278.png)




![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5054320.png)
![2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5054328.png)
![4-methyl-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5054348.png)
![5-(4-bromophenyl)-3-chloro-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5054354.png)
![propyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5054364.png)
![N-(1-{1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5054380.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5054385.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5054389.png)